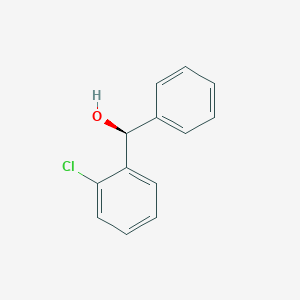
(-)-(2-Chlorophenyl)phenylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-(2-Chlorophenyl)phenylmethanol: is an organic compound characterized by the presence of a chlorinated phenyl group and a phenylmethanol moiety. This compound is notable for its chiral nature, meaning it has non-superimposable mirror images, which can have significant implications in its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method involves the reaction of phenylmagnesium bromide with 2-chlorobenzaldehyde. The reaction typically occurs in an anhydrous ether solvent under reflux conditions.
Reduction of Ketones: Another method involves the reduction of 2-chlorophenyl phenyl ketone using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing for yield and purity. The Grignard reaction is particularly favored due to its high efficiency and relatively straightforward setup.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (-)-(2-Chlorophenyl)phenylmethanol can be oxidized to form the corresponding ketone, 2-chlorophenyl phenyl ketone, using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form various alcohol derivatives depending on the reducing agent used.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in ethanol, potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: 2-Chlorophenyl phenyl ketone.
Reduction: Various alcohol derivatives.
Substitution: Compounds where the chlorine atom is replaced by other functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a chiral building block in asymmetric synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly those requiring chiral purity.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism by which (-)-(2-Chlorophenyl)phenylmethanol exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effect of the chlorine atom, which can stabilize or destabilize intermediates. In biological systems, its activity may involve interactions with enzymes or receptors, where its chiral nature can play a crucial role in binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(2-Chlorophenyl)methanol: Lacks the additional phenyl group, resulting in different reactivity and applications.
Phenylmethanol: Does not have the chlorine atom, leading to different chemical behavior.
(2-Bromophenyl)phenylmethanol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness:
- The presence of both a chlorinated phenyl group and a phenylmethanol moiety makes (-)-(2-Chlorophenyl)phenylmethanol unique in its reactivity and potential applications, particularly in asymmetric synthesis and chiral drug development.
Propriétés
Numéro CAS |
16071-25-3 |
|---|---|
Formule moléculaire |
C13H11ClO |
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
(S)-(2-chlorophenyl)-phenylmethanol |
InChI |
InChI=1S/C13H11ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m0/s1 |
Clé InChI |
JGDRELLAZGINQM-ZDUSSCGKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H](C2=CC=CC=C2Cl)O |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



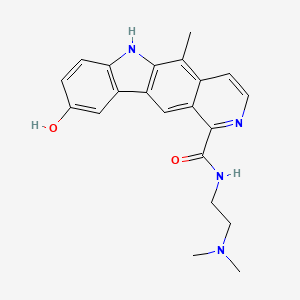
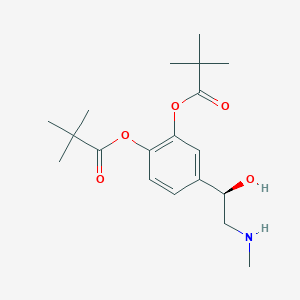
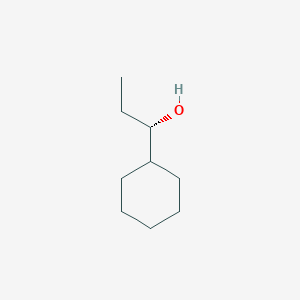
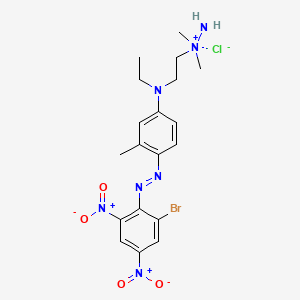

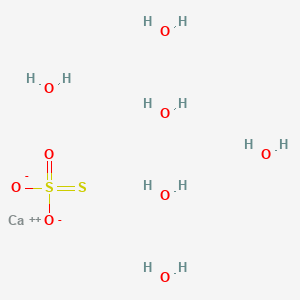
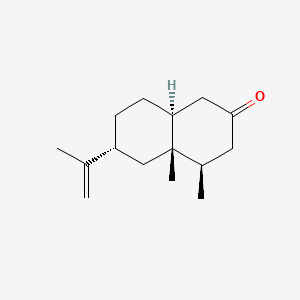



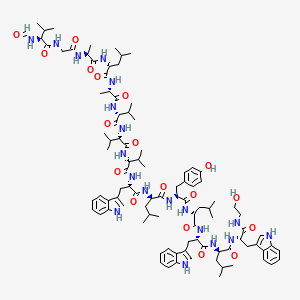
![1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine;tetrahydrochloride](/img/structure/B12773294.png)

